2-Phenylethynyl-thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C12H7NOS |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(2-phenylethynyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChI Key |
YQGZKQZKDUPRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC=C(S2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Phenylethynyl vs.
- Carbaldehyde vs. Carboxylic Acid/Ester : The carbaldehyde group (CHO) is more reactive toward nucleophilic additions than carboxylic acids or esters, enabling diverse derivatization pathways .
- Trifluoromethyl and Thioether Modifications : The trifluoromethyl group in CAS 175277-56-2 introduces strong electron-withdrawing effects, while the thioether linkage may influence metabolic stability in pharmaceutical contexts .
Comparative Analysis of Physicochemical Properties
Reactivity and Stability :
- Carbaldehyde Derivatives : The aldehyde group in this compound is prone to oxidation and condensation reactions, whereas carboxylic acid derivatives (e.g., CAS 33763-20-1) exhibit higher stability and acidity (pKa ~2–3) .
- Ester vs. Aldehyde : Ethyl esters (e.g., CAS 161797-99-5) are hydrolytically stable under neutral conditions but can be cleaved under basic or acidic conditions, unlike aldehydes, which are more reactive .
Electronic Effects :
- Methoxy vs. Phenylethynyl : Methoxy groups (e.g., CAS 915923-79-4) are electron-donating, which may shift UV/Vis absorption spectra compared to the electron-neutral phenylethynyl group .
Materials Science :
The extended conjugation from the phenylethynyl group may make the compound suitable for organic semiconductors or fluorescent probes. Comparatively, trifluoromethyl-containing derivatives (e.g., CAS 175277-56-2) are valued in agrochemicals for their resistance to degradation .
Preparation Methods
Amination and Subsequent Modifications
2-Aminothiazole-5-carbaldehyde, a key intermediate, is synthesized via acetylation of 2-amino-5-formylthiazole. A procedure from Ambeed involves treating 2-amino-5-formylthiazole with acetyl chloride and diisopropylamine in dichloromethane at 0°C, followed by gradual warming to room temperature. The product is isolated in 65% yield after 17 hours, with purification via flash chromatography. This intermediate serves as a precursor for further functionalization, including iodination or cross-coupling.
Protection-Deprotection Sequences
Protecting groups such as acetals are employed to stabilize the aldehyde during harsh reaction conditions. For example, the aldehyde is protected as a dimethyl acetal using trimethyl orthoformate in methanol, followed by deprotection with aqueous HCl post-coupling. This strategy prevents undesired aldol condensation or oxidation during Sonogashira reactions.
Purification and Characterization
Final purification of this compound is achieved through column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dimethylformamide (DMF)-water mixtures. Purity assessments via HPLC typically show >95% purity, with structural confirmation by ¹H NMR and LC-MS. Key spectral data include a singlet for the aldehyde proton at δ 9.70 ppm and characteristic aromatic signals for the phenylethynyl group at δ 7.40–7.60 ppm .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Phenylethynyl-thiazole-5-carbaldehyde?
The compound can be synthesized via a cascade reaction using tertiary enaminones and potassium thiocyanate (KSCN) mediated by Dess-Martin Periodinane (DMP). This method involves three key steps: (1) hydroxyl thiocyanation of the C═C bond, (2) intramolecular hydroamination of the C≡N bond, and (3) thiazole annulation via condensation. DMP acts as both a radical initiator for thiocyanation and a masking agent to stabilize the aldehyde group during synthesis . Alternative routes include modifying phenyl substituents on thiazole-5-carbaldehyde scaffolds, as demonstrated in derivatives like 2-(4-Bromophenyl)thiazole-5-carbaldehyde .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C spectra with computed values to verify substituent positions and aromaticity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining crystal structures, as applied to related pyrazole-carbaldehyde analogs .
Q. What are the key applications of this compound in academic research?
The aldehyde functional group enables its use as a building block for:
- Heterocyclic Drug Discovery : Coupling with amines or hydrazines to form Schiff bases or thiazole-triazole hybrids for antimicrobial or anticancer screening .
- Material Science : Integration into conjugated polymers for optoelectronic applications, leveraging the ethynyl-phenyl group’s electron-withdrawing properties .
Advanced Research Questions
Q. What is the mechanistic role of Dess-Martin Periodinane (DMP) in the synthesis of thiazole-5-carbaldehydes?
DMP serves dual functions:
- Radical Mediator : Initiates thiocyanation via hydroxyl radical generation, enabling C–S bond formation at the enaminone’s double bond .
- Aldehyde Stabilizer : Temporarily masks the in situ-generated formyl group as a hemiacetal intermediate, preventing side reactions during thiazole annulation . Advanced studies should monitor reaction intermediates using time-resolved FTIR or mass spectrometry.
Q. How can researchers address instability issues during the synthesis or storage of this aldehyde?
Instability arises from the reactive aldehyde group. Mitigation strategies include:
- In Situ Protection : Use DMP to form stable intermediates during synthesis .
- Storage Conditions : Store under inert atmosphere (N/Ar) at –20°C with desiccants to prevent oxidation or hydration.
- Derivatization : Convert the aldehyde to a more stable oxime or hydrazone derivative for long-term storage .
Q. How should contradictory spectroscopic data be resolved during structural elucidation?
Contradictions between experimental and theoretical data (e.g., unexpected H NMR splitting or IR stretches) require:
- Computational Validation : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G**) and simulate spectra for comparison .
- Isotopic Labeling : Use N or C-labeled precursors to confirm bonding patterns in complex heterocycles .
Q. What computational approaches are suitable for predicting the reactivity of this compound?
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, as demonstrated for thiazole-acetamide hybrids .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites for reaction design .
Methodological Guidelines for Data Reproducibility
- Synthetic Protocols : Document reagent ratios (e.g., 1:1.2 enaminone:KSCN), solvent purity, and reaction time/temperature to minimize batch variability .
- Analytical Standardization : Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) and calibrate instruments with certified reference materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
